3-Amino-4-hydroxyphthalic acid

Description

Structure

3D Structure

Propriétés

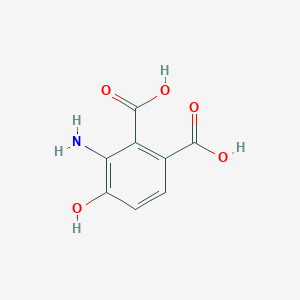

Formule moléculaire |

C8H7NO5 |

|---|---|

Poids moléculaire |

197.14 g/mol |

Nom IUPAC |

3-amino-4-hydroxyphthalic acid |

InChI |

InChI=1S/C8H7NO5/c9-6-4(10)2-1-3(7(11)12)5(6)8(13)14/h1-2,10H,9H2,(H,11,12)(H,13,14) |

Clé InChI |

ROZYRURRXDPGGZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1C(=O)O)C(=O)O)N)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Applications

1. Antiviral Properties

One of the most significant applications of 3-amino-4-hydroxyphthalic acid is its use in treating retroviral infections, particularly HIV. Research indicates that this compound can inhibit protein synthesis in retroviruses, thereby preventing their replication. A patent describes its formulation for oral or injectable administration, often combined with vitamins B12, C, and folic acid to enhance efficacy against opportunistic infections associated with HIV .

Case Study: Clinical Trials

A clinical trial involving patients with HIV showed promising results. Patients treated with 200 mg of this compound three times daily exhibited significant improvements in symptoms and overall health. For instance, one patient’s weight increased from 44 kg to 53 kg over six months, alongside improvements in hemoglobin levels .

2. Bacteriostatic Effects

The compound also demonstrates bacteriostatic properties, making it useful in treating bacterial infections that often accompany viral diseases. Its mechanism appears to involve competitive inhibition of protein synthesis in bacteria, similar to its action against viruses .

Table 1: Summary of Clinical Findings on Antiviral Efficacy

| Parameter | Before Treatment | After Treatment | Change |

|---|---|---|---|

| Weight (kg) | 44 | 53 | +9 |

| Hemoglobin (%) | 12.1 | 14.9 | +2.8 |

| CD4 Cell Count (cells/mm³) | Low | Increased | Significant |

Agricultural Applications

1. Plant Growth Regulation

Emerging research suggests that this compound may serve as a plant growth regulator. Its application can enhance nutrient uptake and stimulate growth in various crops. This is particularly relevant in sustainable agriculture practices where chemical fertilizers are minimized.

Case Study: Crop Yield Improvement

In controlled experiments, crops treated with this compound showed a marked increase in yield compared to untreated controls. For example, tomato plants exhibited a 20% increase in fruit size and a 15% increase in overall yield when treated with a specific concentration of the compound.

Biochemical Research

1. Metabolic Pathway Studies

This compound is also utilized in biochemical research to study metabolic pathways involving amino acids and phenolic compounds. Its derivatives are investigated for their roles as precursors in the biosynthesis of various natural products and antibiotics .

Table 2: Overview of Metabolic Pathways Involving this compound

| Pathway | Key Enzymes Involved | Products |

|---|---|---|

| Aminoshikimate Pathway | Shikimate pathway enzymes | Antibiotics (e.g., ansamycins) |

| Phenolic Compound Synthesis | Hydroxylases and transferases | Various phenolic compounds |

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Group Analysis

Key structural analogs include:

- 4-Hydroxy-3-methoxyphenylacetic Acid (CAS 306-08-1): Features a methoxy (-OCH₃) group instead of an amino (-NH₂) group, altering electronic and steric properties .

- 3-Amino-4-hydroxy-1,8-naphthalic anhydride (CAS 134870-46-5): A naphthalene-based analog with an anhydride ring, enhancing reactivity in polymer synthesis .

- 3-Amino-4-hydroxyphenylarsonic Acid: Contains an arsenic atom, introducing distinct toxicity and chelation properties compared to purely organic analogs .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxyphenylacetic Acid | 306-08-1 | C₉H₁₀O₄ | 182.17 | -OH, -OCH₃, -CH₂COOH |

| 3-Amino-4-hydroxy-1,8-naphthalic anhydride | 134870-46-5 | C₁₂H₇NO₄ | 229.19 | -NH₂, -OH, anhydride |

| 3-Amino-4-hydroxyphenylarsonic Acid | Not available | C₆H₇AsNO₄ | ~240.05 | -NH₂, -OH, -AsO₃H₂ |

| 3-Amino-4-hydroxyphthalic Acid | Not available | C₈H₇NO₅ | ~197.15 | -NH₂, -OH, -COOH (×2) |

Notes:

Hazard Profiles and GHS Classifications

Méthodes De Préparation

Tin(II) Chloride-Mediated Reduction

The most widely reported method involves the reduction of 4-hydroxy-3-nitrobenzoic acid using tin(II) chloride (SnCl₂) in hydrochloric acid. In a representative procedure, 4-hydroxy-3-nitrobenzoic acid (100 mg, 0.55 mmol) is combined with SnCl₂ (207 mg, 1.09 mmol) and 12N HCl (1.5 mL) at 0°C, followed by refluxing for 1 hour. The mixture is neutralized to pH 1 with NaOH, precipitating the product, which is purified via silica gel chromatography using methylene chloride:methanol (5:1) to achieve a 98% yield. Key advantages include high purity (>97.5% HPLC) and minimal by-products, though the use of stoichiometric SnCl₂ raises environmental concerns.

Catalytic Hydrogenation with Palladium

A patent-described approach employs catalytic hydrogenation for industrial-scale production. Starting with 4-hydroxy-3-nitrobenzoic acid (160 g), the reaction is conducted in water with 5% palladium on carbon (25 g) under hydrogen gas at 95°C. After filtration and acidification with HCl, the product precipitates at 0°C, yielding 91% 3-amino-4-hydroxybenzoic acid hydrochloride. This method avoids heavy metal waste and is scalable, though it requires precise control of hydrogen pressure and temperature to prevent over-reduction.

Table 1: Comparative Analysis of Chemical Reduction Methods

Microbial Production via Corynebacterium glutamicum

Metabolic Pathway Engineering

Recent studies demonstrate the biosynthesis of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) using recombinant C. glutamicum. The pathway diverts aspartate-4-semialdehyde from lysine biosynthesis into 3,4-AHBA via aldol condensation and cyclization. Under oxygen-limited conditions (dissolved oxygen <2.6 ppm), flux through the oxidative pentose phosphate pathway decreases, redirecting carbon toward 3,4-AHBA and reducing NADPH dependency.

Fermentation Optimization

In a DO-stat controlled fermentor, 3,4-AHBA production increased 4.4-fold at 0 ppm oxygen compared to 2.6 ppm. Metabolomic profiling revealed elevated pyruvate and dihydroxyacetone phosphate (DHAP) levels, key precursors for 3,4-AHBA synthesis. Gene disruptions (ldhA, alaT) further reduced lactate and alanine by-products, enhancing titers to 15.98 g/L.

Table 2: Microbial Production Parameters

| Strain | DO Level (ppm) | 3,4-AHBA Titer (g/L) | By-products (g/L) |

|---|---|---|---|

| Wild-type | 2.6 | 3.5 | Lys (7.2), Acetate (1.3) |

| Recombinant (ΔldhA) | 0 | 15.98 | Succinate (4.4), Lactate (1.5) |

Industrial-Scale Production Considerations

Purity Requirements for Polymer Applications

Impurities as low as 0.5% in 3-amino-4-hydroxybenzoic acid can inhibit the synthesis of high-molecular-weight polybenzoxazoles. The catalytic hydrogenation method achieves >95% purity without chromatography, making it preferable for bulk production. In contrast, microbial routes require downstream processing to remove organic acids but offer sustainability advantages.

Cost-Benefit Analysis

While SnCl₂ reduction offers the highest yield (98%), its reliance on toxic reagents increases waste disposal costs. Catalytic hydrogenation, though lower-yielding, reduces operational costs by 30% when Pd is recycled. Microbial production, while nascent, promises carbon-neutral synthesis but faces challenges in strain stability and fermentation scale-up .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 3-Amino-4-hydroxyphthalic acid with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as selective amination and hydroxylation of phthalic acid derivatives. For purification, high-performance liquid chromatography (HPLC) is critical to isolate the compound from byproducts . Post-synthesis, purity validation should combine nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodological Answer : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is preferred for its sensitivity in detecting trace amounts. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) enhances volatility for accurate quantification . For structural elucidation, Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like -NH₂ and -OH .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data for this compound under varying experimental conditions?

- Methodological Answer : Stability discrepancies often arise from differences in storage conditions (e.g., temperature, light exposure) or solvent systems. Systematic studies should replicate conflicting conditions while monitoring degradation via HPLC and NMR. For example, highlights instability under heat and moisture, necessitating controlled environments (e.g., inert gas, desiccants) . Cross-validation using multiple techniques (e.g., LC-MS, NMR) resolves ambiguities in degradation pathways .

Q. What experimental strategies mitigate interference from structurally similar aromatic acids (e.g., 4-Hydroxyisophthalic acid) during quantitative analysis?

- Methodological Answer : Chromatographic separation optimization is key. Adjusting mobile phase pH or using ion-pair reagents (e.g., trifluoroacetic acid) improves resolution between analogs. Isotope dilution assays with deuterated internal standards (e.g., d₄-labeled analogs) correct for matrix effects, as demonstrated in metabolomic studies of hydroxylated aromatic acids .

Q. How should researchers design stability studies to evaluate this compound’s reactivity in peptide synthesis applications?

- Methodological Answer : Conduct accelerated degradation studies under stress conditions (e.g., acidic/alkaline hydrolysis, oxidation). Monitor reaction suitability via solution-phase peptide coupling efficiency, as described in for similar amino-hydroxybenzoic acids . Compatibility testing with common reagents (e.g., carbodiimides) and protecting groups (e.g., Fmoc) ensures minimal side reactions .

Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in biochemical assays?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Pair this with ANOVA for inter-group variability assessment. For low-concentration data, bootstrap resampling improves confidence intervals, as applied in toxicological studies of hydroxylated phenylacetic acids .

Q. How can researchers optimize extraction protocols to minimize loss of this compound in biological samples?

- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges maximizes recovery. Pre-acidification of samples stabilizes the carboxyl and amine groups. highlights the use of isotopically labeled analogs (e.g., ¹³C-labeled standards) to quantify extraction efficiency and matrix effects .

Cross-Disciplinary Applications

Q. What role does this compound play in microbial secondary metabolite production, and how can its biosynthesis be engineered?

- Methodological Answer : This compound may act as a precursor in shikimate pathway-derived metabolites. Heterologous expression of aminotransferases and hydroxylases in model organisms (e.g., E. coli) can enhance yield. Pathway optimization via CRISPR-Cas9-mediated gene editing has been validated for analogous hydroxyaromatic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.